Fabp5-IN-1

Description

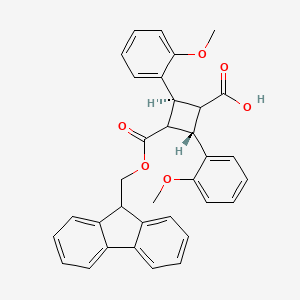

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H30O6 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2S,4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C34H30O6/c1-38-27-17-9-7-15-24(27)29-31(33(35)36)30(25-16-8-10-18-28(25)39-2)32(29)34(37)40-19-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18,26,29-32H,19H2,1-2H3,(H,35,36)/t29-,30-,31?,32?/m0/s1 |

InChI Key |

HQXNSTCPBAPWHN-HWOSFROGSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1C2C(C(C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |

Origin of Product |

United States |

Mechanistic Insights into Fabp5 Function and Regulation

FABP5 as an Intracellular Chaperone and Transporter of Fatty Acids and Lipids

FABP5 acts as a cytosolic lipid chaperone and intracellular carrier, facilitating the movement of hydrophobic ligands, including long-chain fatty acids and related active lipids, throughout the cellular environment. nih.govuniprot.orgmdpi.comresearchgate.netuniprot.orgnih.govwikipedia.org A key function of FABP5 is to enhance the solubility of these otherwise water-insoluble fatty acids, enabling their efficient transport within the aqueous cytoplasm. nih.govwikipedia.org This transport is directed towards various intracellular destinations, including membranes, enzymes, nuclear receptors, lipid droplets, the endoplasmic reticulum, mitochondria, and peroxisomes. nih.govuniprot.orgresearchgate.netnih.govwikipedia.orgstonybrook.edu

Ligand Binding and Intracellular Trafficking Mechanisms

FABP5 demonstrates the ability to reversibly bind high-affinity hydrophobic ligands, such as saturated and unsaturated long-chain fatty acids. nih.gov Beyond traditional fatty acids, FABP5 also serves as an intracellular transporter for endocannabinoids, including anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). uniprot.orguniprot.orgwikipedia.orgplos.orgnih.govnih.gov The hydrophobic nature of AEA, for instance, suggests a requirement for carrier-assisted transport through the cytoplasm to reach intracellular enzymes like fatty acid amide hydrolase (FAAH). pnas.org

Ligand binding can induce a conformational change in FABP5, potentially exposing a nuclear localization motif that facilitates its translocation into the nucleus. uniprot.orguniprot.orgrsc.org Studies involving crystal structures of human FABP5 complexed with AEA, 2-AG, and the inhibitor BMS-309403 have provided insights into ligand interaction. These ligands primarily engage with the substrate-binding pocket through hydrophobic interactions and a conserved hydrogen bond with the Tyr131 residue. nih.gov Inhibition of FABP activity has been shown to reduce the intracellular trafficking of AEA to FAAH, highlighting the role of FABP5 in this process. pnas.org

Selective Delivery to Cellular Compartments and Nuclear Receptors

A significant function of FABP5 is the selective delivery of specific fatty acids from the cytosol to the nucleus, where they can activate nuclear receptors and influence gene transcription. uniprot.orguniprot.orgjensenlab.orgfrontiersin.org FABP5 is known to deliver retinoic acid to the nuclear receptor PPARδ. uniprot.orguniprot.org Furthermore, it delivers fatty acid agonists to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARβ/δ, leading to their activation and the subsequent upregulation of pro-tumoral genes. nih.govrsc.orgfrontiersin.orgresearchgate.netlongdom.org Beyond the nucleus, FABP5 facilitates lipid transport to other compartments for functions such as lipid droplet storage, signal transduction, membrane synthesis in the endoplasmic reticulum, and oxidation in mitochondria or peroxisomes. nih.govresearchgate.netfrontiersin.org

Role of FABP5 in Endocannabinoid Signaling Pathways

FABP5 plays a notable role in endocannabinoid signaling pathways, primarily through its interaction with anandamide (AEA). uniprot.orguniprot.orgwikipedia.orgstonybrook.eduplos.orgnih.govnih.gov It is recognized as a key modulator of intracellular endocannabinoid transport and inactivation. nih.gov

Anandamide (AEA) Metabolism and Transport

FABP5 functions as a transporter for the endocannabinoid anandamide (AEA). stonybrook.eduplos.orgnih.gov It facilitates the metabolism of AEA, notably through its delivery to fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation. stonybrook.eduplos.org FABP5 is understood to deliver AEA from its cellular entry points to FAAH, which is located on endoplasmic reticulum membranes, thereby promoting AEA cellular uptake and degradation. nih.gov Studies have shown that overexpression of FABP5 can enhance the cellular uptake and hydrolysis of AEA. nih.gov FABP5 is also indispensable for tonic AEA signaling and plays a role in retrograde 2-AG signaling. nih.gov Pharmacological or genetic inhibition of FABPs, including FABP5, has been demonstrated to reduce AEA catabolism in cells. plos.org This inhibition leads to decreased hydrolysis and uptake of anandamide, resulting in elevated extracellular anandamide levels. plos.org Consistent with this, mice lacking both FABP5 and FABP7 exhibit increased levels of anandamide. researchgate.net

Indirect Modulation of Cannabinoid Receptor 1 (CB1) Activation

By influencing the levels of extracellular AEA, FABP5 indirectly modulates signaling through cannabinoid receptor 1 (CB1). stonybrook.edu Inhibition of FABP5 activity prevents the degradation of AEA by FAAH, leading to higher concentrations of AEA and consequently enhancing the activation of CB1 receptors. stonybrook.eduplos.org Elevated AEA levels resulting from FABP5 deletion in nociceptive dorsal root ganglion (DRG) neurons have been shown to attenuate TRPV1 sensitization via CB1 receptor activation. nih.gov AEA binding to CB1 receptors triggers downstream cellular signaling cascades, including the MAPK/ERK pathway. nih.gov CB1 receptors, along with TRPV1, are abundantly expressed on presynaptic terminals and play a role in modulating glutamate (B1630785) release. nih.gov

Interactions with Nuclear Receptors and Gene Transcription

FABP5 interacts with nuclear receptors, playing a significant role in the regulation of gene transcription. uniprot.orguniprot.orgstonybrook.eduplos.orgjensenlab.orgfrontiersin.org Its mechanism involves the selective delivery of ligands from the cytosol to nuclear receptors, which in turn enhances the transcriptional activity of these receptors. uniprot.orgjensenlab.orgresearchgate.netnih.gov

FABP5 is particularly noted for its selective delivery of ligands to PPARβ/δ, leading to a marked enhancement of its transcriptional activity. researchgate.netnih.gov Research indicates that FABP5 can directly shuttle arachidonic acid (AA), a metabolite of AEA hydrolysis, to PPARβ/δ within the nucleus, thereby enabling its activation. nih.gov The cooperation between FABP5 and PPARβ/δ is implicated in various biological processes, including the regulation of energy homeostasis and the promotion of tumorigenesis. nih.gov FABP5 delivers fatty acid agonists to both PPARγ and PPARβ/δ, activating these receptors and driving the upregulation of pro-tumoral genes involved in cell survival, growth, and migration. nih.govfrontiersin.orgresearchgate.netlongdom.org

Beyond PPARs, a direct protein-protein interaction has been demonstrated between FABP5 and estrogen-related receptor alpha (ERRα). oncotarget.com In this interaction, FABP5 associates with a transcriptional complex containing ERRα and its co-activator PGC-1β, leading to increased expression of ERRα target genes involved in energy metabolism. oncotarget.com The expression levels of FABP5 have been correlated with the tumorigenic potential of prostate cancer cells, with the FABP5/PPARβ/δ pathway contributing to cancer development by inducing the expression of PPARβ/δ target genes related to cell survival, growth, and angiogenesis. researchgate.net Furthermore, FABP5 itself is a direct target gene for PPARβ/δ, establishing a positive feedback loop where PPARβ/δ activation induces FABP5 expression, which in turn enhances the receptor's transcriptional activity. researchgate.net Upon ligand binding, FABP5 can translocate to the nucleus, potentially targeting fatty acids to nuclear receptors like PPARβ/δ and PPARγ. frontiersin.org The nuclear receptor NR4A1 (Nur77) has also been shown to activate the transcription and expression of FABP5. researchgate.net

Fabp5-IN-1 is a compound utilized in research as an inhibitor of FABP5, with a reported Ki value of 1.7 μM. invivochem.com Studies employing FABP5 inhibitors, including this compound, or siRNA-mediated knockdown of FABP5 expression have provided insights into the consequences of reduced FABP5 activity. For instance, inhibition or knockdown of FABP5 in breast cancer cells increased sensitivity to doxorubicin (B1662922) and led to decreased intracellular calcium, PPARγ, and autophagy. semanticscholar.org Molecular docking studies have also indicated that FABP5 can bind to doxorubicin, and inhibition of FABP5 resulted in decreased levels of PPARγ and p-CaMKII. semanticscholar.org this compound exhibits antinociceptive activity, consistent with the role of FABP5 in endocannabinoid metabolism and pain pathways. invivochem.com

Table of Compounds and Proteins

| Name | PubChem CID | UniProt ID (Human) |

| This compound | 130428421 | N/A |

| FABP5 | N/A | Q01469 |

| Anandamide (AEA) | 5281969 | N/A |

| Cannabinoid Receptor 1 (CB1) | N/A | P21554 |

Peroxisome Proliferator-Activated Receptor Gamma/Delta (PPARγ/δ) Activation and Transcriptional Regulation

FABP5 plays a significant role in the activation and transcriptional regulation mediated by Peroxisome Proliferator-Activated Receptor Beta/delta (PPARβ/δ, also referred to as PPARδ). nih.govresearchgate.netnih.gov FABP5 can deliver ligands from the cytosol directly to nuclear PPARβ/δ, thereby enhancing the receptor's transcriptional activity. nih.govresearchgate.net This interaction is crucial, as PPARβ/δ activation can lead to the upregulation of genes involved in cell survival, growth, and angiogenesis. nih.govresearchgate.net Studies have shown a correlation between the expression levels of both FABP5 and PPARβ/δ and the tumorigenic potential of certain cancer cell lines. nih.govresearchgate.net

Furthermore, FABP5 itself can be a direct target gene for PPARβ/δ, establishing a positive feedback loop where PPARβ/δ activation induces FABP5 expression, which in turn further enhances the receptor's activity. nih.govresearchgate.net While the exact mechanism of FABP5 translocation to the nucleus and subsequent PPAR activation is still being elucidated, it is understood that FABP5 facilitates the action of fatty acids as signaling molecules for nuclear receptors. frontiersin.org

FABP5 has also been reported to promote VEGF expression and angiogenesis through PPARγ, suggesting its function as a fatty acid transporter for PPARγ in upregulating VEGF gene expression. oncotarget.comoncotarget.com

Regulation of Retinoic Acid (RA) Signaling via Retinoic Acid Receptor (RAR) Pathways

Retinoic Acid (RA), a metabolite of vitamin A, exerts its effects primarily by activating Retinoic Acid Receptors (RARs). nih.govashpublications.org However, RA can also activate PPARβ/δ. nih.govnih.govashpublications.org The partitioning of RA between RARs and PPARβ/δ is regulated by intracellular lipid-binding proteins, specifically Cellular Retinoic Acid-Binding Protein II (CRABP-II) and FABP5. nih.govnih.govashpublications.org CRABP-II delivers RA to nuclear RARs, while FABP5 delivers RA from the cytosol to nuclear PPARβ/δ. nih.govnih.govfrontiersin.org

This differential delivery mechanism dictates the cellular response to RA. In cells with a high CRABP-II/FABP5 ratio, RA is channeled to RAR, often leading to growth inhibition, differentiation, cell cycle arrest, and apoptosis. nih.govashpublications.org Conversely, in cells with a high FABP5/CRABP-II ratio, RA is targeted to PPARβ/δ, promoting survival and proliferation. nih.govashpublications.orgfrontiersin.org This highlights how FABP5 modulates RA signaling by directing it towards the PPARβ/δ pathway, potentially leading to opposing cellular outcomes compared to RAR-mediated signaling. nih.govnih.govashpublications.org Inhibiting FABP5 has been explored as a strategy to shift RA signaling towards the RAR-mediated, anti-cancer pathway in certain contexts. ashpublications.org

FABP5 Modulation of Inflammatory and Immune Responses

FABP5 has a significant impact on immune cell biology and inflammatory processes, closely linked to its role in lipid metabolism. frontiersin.org Its expression in various immune cells, particularly macrophages and T cells, underscores its importance in regulating both innate and adaptive immunity. frontiersin.orgbiorxiv.org

Macrophage Polarization Dynamics (M1/M2 Phenotypes)

Macrophage polarization into distinct M1 (pro-inflammatory) and M2 (anti-inflammatory/resolving) phenotypes is crucial in inflammatory disorders. researchgate.netnih.govresearchgate.netfrontiersin.org FABP5 plays a regulatory role in this process. researchgate.netnih.gov Studies using FABP5-deficient mice and macrophages have shown that the loss of FABP5 can drive macrophages towards a more anti-inflammatory phenotype. researchgate.netnih.gov FABP5 deletion is implicated in enhancing M2 polarization following IL-4 stimulation. nih.govresearchgate.net Conversely, FABP5 deficiency can suppress inflammatory gene expression in macrophages. frontiersin.org This suggests that FABP5 contributes to maintaining the balance between M1 and M2 phenotypes and that its inhibition or deletion can shift this balance towards an anti-inflammatory state. researchgate.netnih.govresearchgate.netproquest.com

Regulation of T Helper (Th17) and Regulatory T (Treg) Cell Differentiation and Function

FABP5 is expressed in T cells and modulates T cell subset differentiation and function by influencing transcriptional and metabolic programs. frontiersin.orgencyclopedia.pubresearchgate.net Specifically, FABP5 in CD4+ T cells has been reported to promote Th17 cell differentiation while counteracting the development of regulatory T (Treg) cells. frontiersin.orgencyclopedia.pub This is considered vital for the control of IL-6 stimulation in the IL-21/ROR/IL-17 pathway. frontiersin.org

Studies using FABP5-deficient mice have demonstrated that FABP5 deficiency can protect against the development of experimental autoimmune encephalomyelitis (EAE) by favoring Treg differentiation and function and reducing Th17 cell differentiation. encyclopedia.pubnih.gov Conversely, FABP5 expression induces Th17 polarization in models of atopic dermatitis. encyclopedia.pub FABP5 inhibition has been shown to minimize IL-17 cytokine production and skew T cells towards a Treg phenotype in vitro. frontiersin.orgnih.gov FABP5 is highly expressed in Tregs and is important for maintaining their mitochondrial integrity, lipid metabolism, and suppressive functions. nih.govnih.gov FABP5 inhibition in Tregs can trigger mitochondrial DNA release and cGAS-STING-dependent type I IFN signaling, leading to increased IL-10 production and enhanced Treg suppressive activity. encyclopedia.pubnih.govsemanticscholar.org

Involvement in NF-κB Activation and Prostaglandin (B15479496) E2 (PGE2) Biosynthesis

FABP5 is involved in the regulation of NF-κB activation and Prostaglandin E2 (PGE2) biosynthesis, key processes in inflammation. researchgate.netnih.govresearchgate.netuniprot.org FABP5 can modulate inflammation by regulating the induction of microsomal prostaglandin E synthase 1 (mPGES-1) via NF-κB activation, which in turn affects PGE2 biosynthesis. nih.govresearchgate.netuniprot.orgresearchgate.net PGE2 is a major eicosanoid that enhances pain during inflammation. nih.gov

FABP5 is a cytosolic transport protein that binds to arachidonic acid, a precursor for PGE2. nih.gov It is hypothesized that FABP5 may regulate PGE2 biosynthesis by shuttling arachidonic acid to cyclooxygenase (COX) enzymes and mPGES-1, which are involved in PGE2 production. nih.govresearchgate.net Pharmacological or genetic inhibition of FABP5 has been shown to suppress the induction of mPGES-1 and reduce PGE2 biosynthesis in inflammatory settings. nih.govresearchgate.net Inhibition of FABP5 can blunt NF-κB activation and nuclear translocation, resulting in attenuated induction of mPGES-1. researchgate.netresearchgate.net This suggests that FABP5 is required for mPGES-1 induction and contributes to inflammatory responses through the NF-κB/mPGES-1/PGE2 pathway. nih.govresearchgate.netuniprot.org

FABP5 deficiency has also been linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway in macrophages, possibly through the accumulation of oleate. nih.govresearchgate.netaai.org

Impact on MAP Kinase, JAK-STAT, and TNF Signaling Pathways

FABP5 can influence various other signaling pathways involved in inflammatory and immune responses, including MAP Kinase, JAK-STAT, and TNF signaling pathways. nih.gov Proteomic analysis of FABP5 knockout macrophages revealed differential regulation of proteins mapping to these pathways. nih.gov These pathways collectively contribute to key cellular functions such as proliferation, survival, and inflammatory and immune responses. nih.gov

Transcriptomic studies have also aligned with these findings, indicating enrichment of pathways related to TNF signaling in FABP5 knockout macrophages. nih.gov FABP5 has been shown to activate immune-related pathways, including cytokine-cytokine receptor interaction pathways, interleukin-17 signaling, and tumor necrosis factor signaling. bvsalud.orgnih.gov Studies suggest that FABP5 expression in macrophages plays an essential role in mediating signaling pathways involving TNF-α. uiowa.edu Furthermore, FABP5 can promote cytokine production via NF-κB signaling, which can be activated by reactive oxygen species and protein kinase C. nih.gov While direct interactions between this compound and these specific pathways are not extensively detailed in the provided context, the role of FABP5 in modulating these pathways suggests that inhibiting FABP5 could indirectly impact MAP Kinase, JAK-STAT, and TNF signaling, thereby influencing inflammatory and immune outcomes. nih.govbvsalud.orgnih.gov The JAK-STAT pathway, activated by cytokines, involves STAT proteins that regulate gene expression, and FABP5 has been shown to regulate the expression of STAT5A in some contexts. europeanreview.orgresearchgate.net

FABP5's Role in Cellular Proliferation and Differentiation

FABP5 is closely associated with the regulation of cellular proliferation and differentiation in various cell types frontiersin.orgnih.govatlasgeneticsoncology.orgresearchgate.netspandidos-publications.comspandidos-publications.comoncotarget.comijbs.com. Research indicates that FABP5 can promote cell proliferation, potentially by activating PPARδ and influencing cell cycle progression frontiersin.orgnih.gov. Studies involving FABP5 knockdown have demonstrated impaired cell proliferation, suggesting FABP5 acts as a positive regulator of this process frontiersin.orgnih.gov. Furthermore, FABP5 is involved in the differentiation of several cell lineages, including keratinocytes, neural cells, and T helper cells frontiersin.orgnih.gov. The precise mechanisms by which FABP5 influences these processes often involve its ability to transport specific fatty acids that act as signaling molecules, thereby modulating gene expression programs that govern cell fate decisions frontiersin.orgnih.govatlasgeneticsoncology.orgresearchgate.net. The use of FABP5 inhibitors, such as this compound, can help dissect the contribution of FABP5-mediated lipid signaling to these complex cellular behaviors. For instance, small molecule inhibitors of FABP5 have been utilized in studies investigating differentiation in acute myeloid leukemia, highlighting the utility of such compounds in exploring FABP5's role in differentiation processes ashpublications.org.

Regulation of Keratinocyte Differentiation

FABP5, also known as epidermal FABP (E-FABP), is highly expressed in keratinocytes and has been implicated in their differentiation frontiersin.orgnih.govnih.govabbexa.comresearchgate.netabclonal.comwikipedia.org. Studies have shown that FABP5 modulates the differentiation of both normal and psoriatic human keratinocytes atlasgeneticsoncology.org. Alterations in FABP5 expression can significantly influence keratinocyte differentiation frontiersin.orgnih.gov. For example, decreased expression of differentiation-specific proteins like keratin (B1170402) 1, involucrin, and loricrin has been observed in FABP5-deficient keratinocytes nih.govresearchgate.net. FABP5 appears to regulate keratinocyte differentiation, in part, by influencing fatty acid metabolism and the levels of lipid mediators such as 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), which can activate signaling pathways like NF-κB, subsequently impacting the expression of differentiation markers nih.govresearchgate.net. While FABP5's role in this process is established, specific research detailing the direct impact of this compound on keratinocyte differentiation was not extensively available in the consulted literature. However, given that this compound inhibits FABP5, it is a potential tool to further investigate the precise mechanisms by which FABP5 regulates keratinocyte differentiation.

Pre Clinical Investigations of Fabp5 in 1 and Fabp5 Inhibition in Disease Models

Oncological Research and FABP5 Inhibition

Dysregulated fatty acid metabolism is increasingly recognized as a hallmark of cancer, contributing to malignancy by providing energy and signaling through enzymatic and transcriptional networks aacrjournals.org. FABP5 facilitates the transport of fatty acids and influences gene expression related to cancer progression, including cell growth, survival, and metastasis aacrjournals.org. Overexpression of FABP5 has been linked to an aggressive phenotype and poor survival in several cancers aacrjournals.org. Therefore, inhibiting FABP5 is being investigated as a therapeutic approach in various oncological settings aacrjournals.org. FABP5 has been shown to promote tumor cell growth in numerous cancer types researchgate.net. Moderate-to-high FABP5 expression in prostate cancer is associated with significantly reduced patient survival nih.gov. FABP5 is also a valuable prognostic factor for advanced prostate cancer nih.gov.

Prostate Cancer Progression and Metastasis

FABP5 plays a significant role in the progression and metastasis of prostate cancer (PCa) longdom.org. It facilitates the uptake and intracellular trafficking of fatty acids, which are essential for the energy metabolism and growth of cancer cells longdom.org. Studies have demonstrated that overexpression of FABP5 in prostate cancer cells enhances cell proliferation, migration, and invasion, indicating its contribution to the aggressiveness of the cancer longdom.org. Conversely, knockdown or inhibition of FABP5 in prostate cancer cells has produced significant reductions in both primary tumor size and the rate of metastasis in mouse models longdom.org. FABP5 expression is significantly increased with increasing combined Gleason scores in prostate carcinoma, and elevated expression is a valuable prognostic factor for predicting patient survival times spandidos-publications.com. FABP5 is significantly overexpressed in metastatic castration-resistant prostate cancer (mCRPC) and drives cancer progression by activating lipid signaling pathways that promote tumor growth and invasion stonybrook.edu.

The FABP5-PPARγ-VEGF signaling pathway is a critical therapeutic target for the angiogenic suppression of CRPC spandidos-publications.com. FABP5 can influence the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that promotes the transcription of pro-tumorigenic genes longdom.org. FABP5 promotes PPARγ expression, and the combination of FABP5 and PPARγ induces VEGF expression, highlighting the role of the FABP5-PPARγ-VEGF pathway in PCa tumorigenicity graduate-studies-in-cancer-research.org. Modulating FABP5 expression levels has been shown to affect VEGF expression, thereby impacting angiogenesis and tumor vascularization longdom.org. The FABP5-PPARγ-VEGF signaling axis is considered a dominant route for the transduction of malignant signals in CRPC cells, gradually replacing the androgen receptor-initiated pathway during tumor progression nih.govgenesandcancer.comoncotarget.com. In this axis, the role of PPARγ is essential genesandcancer.comoncotarget.com. Increased FABP5 expression leads to the transport of excessive amounts of fatty acids into the nucleus, stimulating nuclear PPARγ. This activated PPARγ then modulates downstream gene expression, leading to enhanced tumor expansion and aggressiveness characterized by increased angiogenesis and reduced apoptosis nih.govgenesandcancer.com.

Table 1: Impact of FABP5-PPARγ-VEGF Axis Modulation in Prostate Cancer

| Modulation Target | Effect on FABP5-PPARγ-VEGF Axis | Observed Outcome in Pre-clinical Models | Source Snippets |

| FABP5 Inhibition/Knockdown | Disrupts the axis, reduces PPARγ activation, affects VEGF expression. | Reduced tumor growth and metastasis, suppressed angiogenesis. | nih.govlongdom.orggraduate-studies-in-cancer-research.orggenesandcancer.com |

| Increased FABP5 Expression | Enhances fatty acid transport to nucleus, stimulates PPARγ. | Enhanced tumor expansion and aggressiveness, increased angiogenesis. | nih.govgenesandcancer.com |

| PPARγ Suppression (e.g., siRNA) | Reduces PPARγ activity. | Significant reduction in cell proliferation, invasiveness, and colony formation. | spandidos-publications.com |

Increased FABP5 activity is crucial for the conversion of prostate cancer cells to androgen-independent CRPC cells longdom.org. FABP5 can act as a substitute for AR in promoting cancer cell growth, particularly in CRPC cells longdom.org. As prostate cancer progresses under prolonged Androgen-Deprivation Therapy (ADT), resistance develops, and the FABP5-initiated signal transduction pathway gradually replaces the androgen-initiated pathway, eventually becoming dominant in CRPC cells longdom.orgnih.gov. FABP5 is upregulated in CRPC and is considered a potential therapeutic target longdom.org. The interaction between FABP5 and AR contributes to the transition of prostate cancer cells to an androgen-independent state spandidos-publications.com. Inhibiting the FABP5-related signal pathway is considered essential for suppressing the malignant progression of CRPC cells nih.gov.

Table 2: Role of FABP5 in AR Independence and CRPC

FABP5 inhibition has shown promise in overcoming resistance in pre-clinical models of prostate cancer, including those with PTEN mutations and resistance to taxanes mdpi.comx-mol.netresearchgate.netnih.gov. A genetically engineered mouse model of PC driven by the loss of PTEN and p53, which are common in patients with life-threatening disease, demonstrated that FABP5 is a relevant target mdpi.comx-mol.net. These PTEN-deficient cells are uniquely insensitive to both ADT and taxane (B156437) treatment but show exquisite sensitivity to the small-molecule FABP5 inhibitor SBFI-103 mdpi.comx-mol.netresearchgate.netnih.gov. SBFI-103 was shown to be effective and well-tolerated in vivo, strongly eliminating RCaP tumor cells mdpi.comx-mol.netresearchgate.netnih.gov. FABP5 inhibition provides a synergistic effect in combination with chemotherapy researchgate.net. FABP5 knockdown sensitizes taxane-resistant DU145-TXR cells to docetaxel (B913), while docetaxel potency was unaffected by FABP5 knockdown in taxane-sensitive cells researchgate.net. FABP5 inhibitors potentiate the cytotoxic and tumor suppressive effects of taxanes in prostate cancer cells stonybrook.edu.

Table 3: FABP5 Inhibition and Therapy Resistance in Prostate Cancer

| Cancer Model Characteristic | Therapy Resistance Profile | Effect of FABP5 Inhibition (e.g., SBFI-103) | Source Snippets |

| PTEN-mutant, p53-loss (RapidCaP model) | Insensitive to ADT and taxanes. | Exquisite sensitivity to FABP5 inhibitor, strong elimination of tumor cells in vivo. | mdpi.comx-mol.netresearchgate.netnih.gov |

| Taxane-resistant (DU145-TXR cells) | Resistant to taxanes (docetaxel). | Sensitization to docetaxel, synergistic effect with chemotherapy. | stonybrook.eduresearchgate.net |

FABP5 inhibition has been shown to induce apoptosis and cell cycle arrest in cancer cells nih.govbiorxiv.orgnih.govoncotarget.com. In prostate cancer, FABP5 inhibition induces apoptosis nih.gov. In multiple myeloma cells, FABP5-IN-1 has been reported to induce apoptosis and cell cycle arrest biorxiv.org. Genetic silencing of FABP5 in gastric cancer cells reduced cell growth, proliferation, and invasion by arresting the cell cycle in G0/G1 phase and increasing apoptosis researchgate.netnih.gov. Knockdown of FABP5 expression in colorectal cancer cells significantly suppressed cell proliferation and resulted in a marked increase in the G1/G0 phase population, along with significant activation of caspase-3, indicating induced apoptosis nih.gov. The suppression of cell growth upon FABP5 knockdown can be attributed to p21-mediated G1 arrest and apoptosis nih.gov. In multiple myeloma, FABP inhibition induced apoptosis, cell cycle arrest, and inhibited proliferation in numerous cell lines in vitro biorxiv.org. Disruption of the Myc pathway due to FABP inhibitor treatment has been suggested as a cause for cell cycle arrest, decreased proliferation, and increased apoptosis in multiple myeloma cells aacrjournals.org.

Table 4: Induction of Apoptosis and Cell Cycle Arrest by FABP5 Inhibition

| Cancer Type (Pre-clinical Model) | Intervention (FABP5 Inhibition/Knockdown) | Effect on Apoptosis | Effect on Cell Cycle | Source Snippets |

| Prostate Cancer | Inhibition | Induces apoptosis. | Not explicitly detailed in snippets for prostate cancer. | nih.gov |

| Multiple Myeloma | Inhibition (e.g., this compound, SBFI-26, BMS309403) | Increased apoptosis. | Induced cell cycle arrest. | biorxiv.orgnih.govoncotarget.comaacrjournals.org |

| Gastric Cancer | Genetic silencing of FABP5 | Increased apoptosis. | Arrested cell cycle in G0/G1 phase, reduced cells in S phase. | researchgate.netnih.gov |

| Colorectal Cancer | Knockdown of FABP5 | Significantly activated caspase-3 (indicating apoptosis). | Marked increase in G1/G0 phase population. | nih.gov |

Overcoming Pre-clinical Therapy Resistance (e.g., PTEN-mutant, taxane resistance)

Hematological Malignancies

Table 5: FABP5 Inhibition in Hematological Malignancies (Multiple Myeloma)

| Intervention (FABP Inhibition) | Observed In Vitro Effects on MM Cells | Observed In Vivo Effects in MM Mouse Models | Clinical Correlation | Source Snippets |

| Pharmacological Inhibition (e.g., this compound, SBFI-26, BMS309403) or Genetic Knockout of FABP5 | Reduced growth, decreased proliferation, induced apoptosis, induced cell cycle arrest, impaired metabolism, reduced mitochondrial function, reduced MYC signaling. | Reduced tumor burden, increased survival. | High FABP5 expression correlates with worse overall and progression-free survival in patients. | researchgate.netbiorxiv.orgnih.govoncotarget.comaacrjournals.orgoncologycompass.comelifesciences.orgashpublications.org |

Multiple Myeloma Cell Growth and Survival

Research has indicated the involvement of FABP5 in the survival and growth of cancer cells aacrjournals.org. While direct studies specifically detailing the effects of this compound on Multiple Myeloma (MM) cell growth and survival were not prominently found in the initial search results, the general role of FABP5 in promoting cancer cell survival through lipid metabolism and signaling pathways, such as PPARγ, suggests a potential area of investigation nih.govlongdom.org. FABP5 can deliver fatty acid agonists to nuclear receptors like PPARγ, activating them and upregulating pro-tumoral genes that enhance cell survival and growth nih.govlongdom.org. FABP5 inhibition targets lipid metabolism and signaling, which could potentially suppress MM cell survival nih.gov.

Acute Myeloid Leukemia (AML) Differentiation and Chemosensitization

The role of FABP5 inhibition in Acute Myeloid Leukemia (AML) differentiation and chemosensitization is an area of ongoing research. While direct studies on this compound in AML were not detailed in the provided search snippets, the broader context of FABP5's involvement in fatty acid metabolism and its influence on cellular processes, including differentiation and response to therapy in other cancers, suggests a potential relevance to AML frontiersin.orgijbs.com. Dysregulated fatty acid metabolism is recognized as a hallmark of cancer, influencing malignancy through energy supply and signaling networks aacrjournals.org. FABP5 facilitates fatty acid transport, impacting gene expression related to cancer progression aacrjournals.org. Further research is needed to specifically elucidate the effects of this compound or other FABP5 inhibitors on AML differentiation and chemosensitization.

Other Solid Tumors

FABP5 is overexpressed in numerous solid tumors and is linked to tumor development and metastasis ijbs.comresearchgate.net. Its inhibition is being explored as a therapeutic approach aacrjournals.org.

Hepatocellular Carcinoma (HCC) and Immunometabolism

FABP5 is considered a novel therapeutic target for hepatocellular carcinoma (HCC) nih.govwjgnet.com. High FABP5 expression correlates significantly with top cancer hallmarks enriched in HCC patients, such as the G2M checkpoint, which likely drives cancer cell survival and proliferation nih.gov. FABP5 expression also correlates well with oncogenes like PLK1 and BIRC5, which are master regulators in the cell cycle and potent in promoting cell cycle progression and inhibiting cell death nih.gov. Furthermore, FABP5 expression positively correlates with the enrichment of the cancer hallmark TP53 signaling in HCC patients nih.govwjgnet.com. In addition to its role in tumor cells, FABP5 is dysregulated in multiple immune cell types and may serve as an immune-related prognostic marker and a target for immunotherapy nih.gov.

Pleural Mesothelioma Cell Dynamics and Inflammation

While specific information on this compound and pleural mesothelioma was not found in the immediate search results, FABP5 is known to induce inflammation and cytokine production through NF-κB activation uniprot.orgnih.gov. This suggests a potential role for FABP5 in the inflammatory microenvironment of pleural mesothelioma, which could influence cell dynamics. FABP5's broader involvement in promoting cancer cell growth, migration, and invasiveness, as observed in other solid tumors, indicates that its inhibition could potentially impact pleural mesothelioma cell behavior nih.gov.

General Mechanisms of Anti-Cancer Activity by FABP5 Inhibition

Inhibition of FABP5 represents a therapeutic strategy for various cancers due to FABP5's critical role in facilitating fatty acid transport and regulating gene expression associated with cancer progression aacrjournals.org.

Dysregulated Fatty Acid Metabolism as a Cancer Hallmark

Dysregulated fatty acid metabolism is recognized as a hallmark of cancer frontiersin.orgaacrjournals.org. Cancer cells exhibit altered fatty acid metabolism to support their rapid proliferation, utilizing fatty acids as an energy source, for membrane synthesis, and as signaling molecules researchgate.net. FABP5 plays a significant role in this dysregulated metabolism by facilitating the uptake and intracellular trafficking of fatty acids, thereby fueling cancer cell growth researchgate.netlongdom.org. It delivers fatty acids to nuclear receptors like PPARγ and PPARβ/δ, activating them and promoting the expression of genes involved in cell survival, growth, and migration nih.govlongdom.org. FABP5 also regulates cytosolic lipid pools that enhance cancer cell survival nih.gov. By targeting FABP5, its inhibitors can interfere with this crucial metabolic pathway and downstream signaling, thereby suppressing cancer cell survival, tumor growth, and metastasis nih.gov. FABP5 inhibition can target lipid metabolism and signaling at distinct sites nih.gov.

Here is a summary of some research findings related to FABP5 and cancer:

| Cancer Type | FABP5 Role | Associated Pathways/Mechanisms | Source |

| Prostate Cancer | Promotes cell proliferation, migration, invasion, and survival | FABP5-PPARγ-VEGF signaling axis, energy metabolism via ERRα, cytosolic lipid pools, NF-κB, MMPs | frontiersin.orgresearchgate.netmdpi.comnih.govlongdom.orgoncotarget.com |

| Colorectal Cancer | Promotes cell growth and metastasis | PPARβ/δ signaling pathway | ijbs.comspandidos-publications.com |

| Cervical Cancer | Promotes lymph node metastasis | Reprogramming fatty acid metabolism, NF-κB signaling | ijbs.comthno.org |

| Hepatocellular Carcinoma | Promotes cell survival and proliferation | Correlation with G2M checkpoint, PLK1, BIRC5, TP53 signaling, epithelial-mesenchymal transition | nih.govnih.govwjgnet.com |

| Gastric Cancer | Enhances tumor growth, invasion, and migration | PPARβ/δ signaling, epithelial-mesenchymal transition, angiogenesis, fatty acid metabolism, hypoxia, immune-related pathways | researchgate.net |

| Breast Cancer | Associated with malignant behavior, Doxorubicin (B1662922) resistance | PPARβ/δ, PI3K/AKT, NFκB, FABP5/PPARγ and CaMKII signaling pathway | nih.govspandidos-publications.comresearchgate.net |

| Uveal Melanoma | Predicts poor prognosis, associated with malignant behavior | PPARβ/δ, PI3K/AKT, NFκB signaling pathways | spandidos-publications.com |

Modulation of Oncogenic Signaling Pathways (e.g., MYC, MALT1)

FABP5 has been implicated in the progression of various cancers, and its inhibition has shown effects on oncogenic signaling pathways. In multiple myeloma, FABP5 is highly expressed in tumor cells and correlates with worse patient outcomes. Inhibition or genetic knockout of FABP5 in multiple myeloma cells in vitro led to decreased proliferation, increased apoptosis, and metabolic changes. FABP inhibitors negatively impacted mitochondrial respiration and reduced the expression of MYC and other key signaling pathways in these cells in vitro. nih.govnih.gov FABP5 amplification and high expression are also strongly correlated with the MYC oncogene in advanced PTEN-deficient prostate cancer, suggesting FABP5 as a potential target in this context. mdpi.com Furthermore, silencing of MYC expression has been shown to decrease cell proliferation in prostate cancer cells, indicating the critical role of MYC in this process. nih.gov

While the direct modulation of MALT1 by this compound is not explicitly detailed in the search results, FABP5 expression has been observed in the context of B-cell lymphoma, where MALT1 inhibition has shown effects on gene expression, including FABP5. ashpublications.org MALT1 protease activity is also involved in regulating MYC signaling in mantle cell lymphoma. unil.ch These connections suggest potential indirect links between FABP5 inhibition and pathways involving MALT1 and MYC in certain cancers.

Inflammatory and Autoimmune Disease Models

FABP5 inhibition has demonstrated anti-inflammatory effects in pre-clinical models. Pharmacological inhibition of FABP5 has been reported to reduce inflammation and pain. frontiersin.orgnih.govresearchgate.net FABP5 is considered a major regulator of the pro-inflammatory response, linked to its interactions with various cytokines. nih.gov

Inflammatory Bowel Disease (IBD) Pathogenesis and Amelioration in Pre-clinical Models

FABP5 is significantly upregulated in the mucosa of patients with ulcerative colitis and Crohn's disease, primarily in intestinal macrophages. nih.gov Inhibition of FABP5 with this compound has shown protective effects against DSS-induced acute colitis in mice. nih.gov This protection involves reducing inflammatory macrophage infiltration and modulating macrophage polarization. nih.gov this compound intervention also led to a restoration of intestinal goblet cells and tuft cells under inflammatory conditions and promoted the polarization of macrophages towards the M2 phenotype in vivo. nih.gov

FABP5 also plays a role in T cell differentiation, which is relevant to IBD pathogenesis. GPR171 deficiency, which promotes Th17 cell differentiation and lipid metabolism perturbation, contributes to intestinal inflammation in a FABP5-dependent manner. researchgate.net Blocking FABP5 reduced Th17 cell differentiation in vitro and ameliorated DSS-induced colitis in Gpr171-deficient mice. researchgate.net

General Anti-Inflammatory Mechanisms

FABP5 inhibition reduces tissue levels of pro-inflammatory cytokines, such as IL-1β, and suppresses the induction of microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), a major mediator of pain and inflammation. nih.govresearchgate.netnih.gov This occurs through mechanisms involving the suppression of NF-κB activation. researchgate.netnih.gov FABP5 null macrophages display suppressed inflammatory genes, such as COX2 and IL-6. nih.gov FABP5 can also regulate macrophage alternative activation, influencing airway allergic inflammation. researchgate.net

Pain and Nociception Research

FABP5 inhibition has shown promise as a strategy for pain management due to its role in the endocannabinoid system. frontiersin.orgstonybrook.edu FABP5 is highly expressed in sensory neurons, suggesting that its analgesic effects may be mediated peripherally. nih.govresearchgate.net

Antinociceptive Effects in Pre-clinical Pain Models (e.g., CFA model, osteoarthritis)

FABP5 inhibitors have demonstrated antinociceptive effects in various pre-clinical pain models. In the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, intraplantar administration of FABP5 inhibitors reduced thermal and mechanical hyperalgesia. nih.govresearchgate.netnih.gov Systemically administered FABP5 inhibitors have also produced analgesia in models of inflammatory pain. nih.govresearchgate.net

In rodent models of osteoarthritis (OA), FABP5 inhibitors like ART26.12 (SB-FI-1621) have shown significant pain relief, outperforming naproxen (B1676952) in improving weight-bearing on affected limbs and exhibiting a dose-response relationship. stonybrook.eduartelobio.comglobenewswire.comstocktitan.net FABP5 is upregulated in the OA synovium, and its inhibition suppresses pronociceptive cytokine and chemokine expression. artelobio.comnih.gov

FABP inhibitors, including SBFI26, have also reduced nociception in the carrageenan model of inflammatory pain, decreasing thermal hyperalgesia and paw edema. plos.orgresearchgate.net SBFI26 also reduced nociception in the formalin model of inflammatory pain and the acetic acid writhing model of visceral pain. plos.orgresearchgate.net

Mechanisms Related to Endocannabinoid System Modulation

FABP5 plays a critical role in transporting the endocannabinoid anandamide (B1667382) (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for metabolism. frontiersin.orgnih.govstonybrook.eduplos.orgmjbizdaily.comresearchgate.net Inhibition of FABP5 prevents AEA degradation by FAAH, leading to elevated AEA levels. stonybrook.eduplos.orgmjbizdaily.comresearchgate.net This elevation of AEA enhances the activation of cannabinoid receptor 1 (CB1), which is associated with increased pain tolerance and anti-inflammatory effects. frontiersin.orgstonybrook.edu

FABP5 inhibition has been shown to elevate AEA levels in the brain, including in the striatum, prefrontal cortex, midbrain, and thalamus. plos.orgresearchgate.netnih.gov FABP5 also influences retrograde endocannabinoid signaling, being indispensable for the synaptic transport of 2-arachidonoylglycerol (B1664049) (2-AG) in certain brain regions like the dorsal raphe nucleus. pnas.orgresearchgate.net Genetic deletion of FABP5 in nociceptors augments AEA levels, leading to antinociceptive effects mediated by CB1. researchgate.netiasp-pain.org This mechanism involves the suppression of TRPV1 sensitization via CB1. researchgate.net

The analgesic effects of FABP inhibitors are mediated by both CB1 and peroxisome proliferator-activated receptor alpha (PPARα). plos.org Antagonism of CB1 or PPARα reversed the antinociceptive effects of FABP inhibitors. plos.org FABP5 can also transactivate nuclear transcription factors like PPARs, linking metabolic changes to gene expression and inflammatory processes. plos.org

Here is a summary of some key pre-clinical findings:

| Disease Model / Pathway | Key Findings | Relevant Section(s) |

| Oncogenic Signaling (MYC) | FABP5 inhibition/knockout reduced MYC expression and cell proliferation in multiple myeloma cells in vitro. nih.govnih.gov FABP5 expression correlates with MYC in prostate cancer. mdpi.com Silencing MYC decreases prostate cancer cell proliferation. nih.gov | 3.1.4.2. Modulation of Oncogenic Signaling Pathways (e.g., MYC, MALT1) |

| Inflammatory Bowel Disease (IBD) | FABP5 upregulated in IBD patients. nih.gov this compound protected against DSS-induced colitis, reducing inflammatory macrophages and promoting M2 polarization. nih.gov FABP5 inhibition reduced Th17 differentiation and ameliorated colitis in Gpr171-deficient mice. researchgate.net | 3.2.1. Inflammatory Bowel Disease (IBD) Pathogenesis and Amelioration in Pre-clinical Models |

| General Anti-Inflammatory Mechanisms | FABP5 inhibition reduced pro-inflammatory cytokines (IL-1β) and suppressed mPGES-1 induction via NF-κB. nih.govresearchgate.netnih.gov FABP5 null macrophages showed suppressed inflammatory genes (COX2, IL-6). nih.gov | 3.2.2. General Anti-Inflammatory Mechanisms |

| CFA Model (Inflammatory Pain) | Intraplantar FABP5 inhibitors reduced thermal and mechanical hyperalgesia. nih.govresearchgate.netnih.gov | 3.3.1. Antinociceptive Effects in Pre-clinical Pain Models (e.g., CFA model, osteoarthritis) |

| Osteoarthritis (OA) Pain | FABP5 inhibitors (e.g., ART26.12) showed significant pain relief, improved weight-bearing, and dose-response in rodent models. stonybrook.eduartelobio.comglobenewswire.comstocktitan.net FABP5 inhibition suppressed pronociceptive cytokine/chemokine expression in OA synovium. artelobio.comnih.gov | 3.3.1. Antinociceptive Effects in Pre-clinical Pain Models (e.g., CFA model, osteoarthritis) |

| Endocannabinoid System Modulation | FABP5 transports AEA to FAAH for degradation. frontiersin.orgnih.govstonybrook.eduplos.orgmjbizdaily.comresearchgate.net FABP5 inhibition elevates AEA levels, enhancing CB1 activation. frontiersin.orgstonybrook.eduplos.orgmjbizdaily.comresearchgate.net FABP5 influences retrograde 2-AG signaling. pnas.orgresearchgate.net Analgesic effects mediated by CB1 and PPARα. plos.org | 3.3.2. Mechanisms Related to Endocannabinoid System Modulation |

Metabolic Disorders and Obesity Research

Investigations into the role of FABP5 inhibition in metabolic disorders and obesity have highlighted its influence on adipose tissue metabolism and immune cell function.

Regulation of Adipose Tissue Metabolism

FABP5 is involved in lipid metabolism, and its dysregulation has been observed in inflammatory diseases, including obesity and related disorders nih.gov. Studies involving genetic deletion of both FABP4 and FABP5 have demonstrated effects on fatty acid uptake into muscle endothelial cells and brown adipose tissue, impacting thermogenesis and energy homeostasis nih.gov. This dual deletion also led to higher plasma fatty acid levels and increased liver triglyceride accumulation nih.gov. While these insights come from genetic models, they underscore the broader role of FABP proteins, including FABP5, in regulating lipid metabolism within adipose tissue and other organs relevant to metabolic health.

Impact on Immune Cell (ILC2) Function and Metabolic Dysregulation in Obesity Models

Resident immune cells, such as type 2 innate lymphoid cells (ILC2s), are crucial for maintaining adipose tissue homeostasis bioworld.com. Research in high-fat diet (HFD)-fed mice, a model for obesity, revealed a decrease in the frequency of ILC2s in epididymal fat, accompanied by reduced type-2 cytokine production and impaired proliferation bioworld.com. Obesity was also associated with increased expression of PD-1 on adipose tissue ILC2s bioworld.com. Mechanistically, the metabolic reprogramming observed in ILC2s from obese models, driven by PD-1 signaling, affected fatty acid uptake and energy metabolism through the downregulation of FABP5 bioworld.com. Treatment of ILC2s with a FABP5 inhibitor significantly suppressed cytokine production bioworld.com. These findings suggest that the anti-obesity effect observed in models with depleted PD-1 signaling in ILC2s is mediated via FABP5, indicating that targeting the PD-1-FABP5 axis could be a potential strategy for modulating obesity bioworld.com.

Insights from FABP4/FABP5 Dual Inhibition Studies

While specific data on a dual FABP4/FABP5 inhibitor compound in metabolic disorder models were not explicitly detailed, studies involving the genetic deletion of both FABP4 and FABP5 have provided insights. As mentioned in Section 3.4.1, the double knockout of FABP5 and FABP4 impacted fatty acid uptake and energy homeostasis, leading to altered plasma fatty acid and liver triglyceride levels nih.gov. Furthermore, FABP4 inhibitors have generally shown protective effects against metabolic and inflammatory consequences in obesity-related disorders, supporting the therapeutic relevance of inhibiting FABPs in these conditions nih.gov. These studies collectively suggest that targeting both FABP4 and FABP5 could have significant effects on metabolic health.

Neurological and Cognitive Function Studies

FABP5 inhibition has also been explored in the context of neurological and cognitive function, particularly concerning learning, memory, and interactions with the endocannabinoid system.

Regulation of Learning and Memory in Brain Models

FABP5 is recognized for its interaction with the endocannabinoid system in the brain and its involvement in various physiological functions, including memory and fear nih.govresearchgate.net. Studies using a FABP5 inhibitor (specifically, SBFI-103 was mentioned in this context) infused into the basolateral amygdala (BLA) of rats investigated its effects on anxiety and fear memory behaviors researchgate.netresearchgate.net. These investigations involved behavioral assays and analysis of localized molecular signaling researchgate.netresearchgate.net. Another study in rats with vascular dementia, a model for cognitive impairment, utilized a FABP5 inhibitor and observed a significant decrease in learning and memory ability researchgate.netnih.gov. This was associated with reduced expression of FABP5, PPARγ, and lipoprotein lipase (B570770) (LPL) in the brain, suggesting that FABP5 influences learning and memory in this model potentially through the FABP5-PPARγ-LPL signaling pathway nih.gov.

Advanced Research Methodologies for Fabp5 in 1 and Fabp5 Studies

Compound Design and Optimization Strategies

The process of discovering and refining FABP5 inhibitors relies heavily on systematic strategies that connect chemical structure to biological function and leverage computational power to predict interactions.

Computational Approaches: Molecular Docking and Virtual Screening

Computational methods, particularly molecular docking and virtual screening, play a significant role in accelerating the discovery of potential FABP5 inhibitors. Molecular docking simulates the interaction between a small molecule (ligand) and a protein (FABP5) to predict the preferred binding orientation and affinity. This helps in understanding how a compound might fit into the FABP5 binding pocket and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Virtual screening involves computationally evaluating large libraries of chemical compounds against the FABP5 structure to identify potential binders. This in silico filtering significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient. These computational techniques often complement SAR studies by providing insights into the structural basis of observed activity, guiding the design of novel compounds, including those related to the Fabp5-IN-1 scaffold.

Rational Design and Synthesis of Novel Inhibitors

Rational design, informed by SAR data and computational modeling, is a key strategy for the synthesis of novel FABP5 inhibitors. Based on the understanding of the FABP5 binding site and the structural requirements for inhibition, researchers can design new molecular entities with tailored features aimed at improving potency, selectivity, and other desirable properties. The synthesis of these rationally designed compounds then follows, often involving multi-step chemical reactions to construct the target molecules. The synthesized compounds are subsequently evaluated in biochemical and biological assays to validate the design hypotheses and provide new data for further SAR refinement. This cyclical process of design, synthesis, and testing is central to the development of optimized FABP5 inhibitors.

Target Engagement and Mechanism of Action Elucidation

Beyond simply identifying compounds that inhibit FABP5 activity, it is crucial to understand how these inhibitors interact with the target protein and the precise mechanism by which they exert their effect.

Biochemical Assays for Inhibitory Activity (e.g., Ki measurements)

Biochemical assays are essential for quantifying the inhibitory activity of compounds against FABP5. A common measure of potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FABP5 activity by 50%. More detailed kinetic studies can determine the inhibition constant (Ki), which provides a measure of the inhibitor's affinity for the enzyme and the nature of the inhibition (e.g., competitive, non-competitive). These assays typically involve incubating purified FABP5 with a substrate in the presence of varying concentrations of the inhibitor and measuring the resulting enzyme activity. For example, studies characterizing FABP5 inhibitors often report IC50 and Ki values derived from such biochemical experiments, providing quantitative data on their potency.

Example Data from Biochemical Assays:

While specific Ki values for this compound were not detailed across all search results, studies on FABP5 inhibitors commonly report IC50 and Ki values. Below is an illustrative example of how such data might be presented for hypothetical FABP5 inhibitors, demonstrating the type of information obtained from these assays.

| Compound ID | IC50 (nM) | Ki (nM) |

| Inhibitor A | 15 | 7.2 |

| Inhibitor B | 85 | 41.5 |

| This compound | [Data Varies in Literature] | [Data Varies in Literature] |

Note: The specific IC50 and Ki values for this compound can vary depending on the specific assay conditions and literature source.

Chemoproteomic-based Target Deconvolution

Chemoproteomic approaches are powerful tools for confirming the direct engagement of an inhibitor with its intended target protein (FABP5) within a complex biological system and for identifying potential off-targets. Techniques such as activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry can be used. In ABPP, probes that react with specific enzyme classes are used, and the binding of an inhibitor to the target protein can be detected by a reduction in the labeling of the target by the probe. Affinity purification methods involve using a tagged version of the inhibitor (or a related compound) to pull down the proteins it binds to from cell lysates or tissue extracts, followed by identification of the bound proteins using mass spectrometry. These methods provide direct evidence of target engagement and can help to assess the selectivity of inhibitors like this compound by revealing other proteins the compound might interact with.

Covalent Binding Characterization (e.g., Mass Spectrometry, Crystallography)

Characterizing the covalent interaction between inhibitors and FABP5 is crucial for understanding their mechanism of action. Techniques like mass spectrometry and crystallography are instrumental in this process.

Mass spectrometry has been used to confirm the covalent adduct formation between compounds like AUR104 (this compound) and FABP5. Specifically, studies have identified covalent binding to Cys43 of FABP5 by AUR104. aacrjournals.orgresearchgate.netresearcher.life Chemoproteomic approaches have also revealed FABP5 as a cellular target of AUR104. aacrjournals.orgresearchgate.net Target occupancy studies utilizing tagged versions of inhibitors, such as a biotin-tagged AUR104, have demonstrated potent covalent binding to FABP5 in both cell-free systems and within cells. aacrjournals.orgresearchgate.netresearcher.life Mass spectrometry-based proteomic analysis has also been employed to identify protein changes in cells treated with FABP inhibitors, affecting a range of cellular processes and pathways. elifesciences.org Another study using mass spectrometry confirmed the modification of cysteine 120 by a neurotrophic agent, MT-21 alk, which covalently binds to FABP5. nih.gov Tryptic peptide analysis following in-gel trypsination and LC-MS/MS confirmed the enrichment of FABP5 and the modification of cysteine 120. nih.gov

Crystallography provides detailed structural information about the binding of inhibitors to FABP5, including the nature of covalent bond formation. Crystallographic studies have demonstrated the binding of compounds like AUR104 at the fatty acid binding site and confirmed covalent bond formation with Cys43 of FABP5. aacrjournals.orgresearchgate.netresearcher.life X-ray crystallography has also been used to determine how endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as inhibitors like BMS-309403, bind to FABP5. nih.gov These studies have provided crystal structures of FABP5 in complex with these ligands, offering insights into the binding pocket and interaction details. nih.gov Visualization of compounds in the FABP5 active site highlights interactions, such as hydrogen bonding with Arg129 through various functional groups. nih.gov

Ligand Displacement Assays

Ligand displacement assays are commonly used to assess the binding affinity and mode of interaction between FABP5 and potential ligands or inhibitors. These assays typically involve a fluorescent probe that binds to FABP5, which is then displaced by a competing ligand.

Fluorescence displacement assays using a fluorescent fatty acid probe have confirmed the competitive binding mode of compounds like AUR104 (this compound) with fatty acids for binding to FABP5. aacrjournals.orgresearchgate.netresearcher.life These assays measure the ability of a test compound to displace the fluorescent probe from the FABP5 binding pocket. nih.govacs.org Recombinant human FABP5 is incubated with a fluorescent probe, and the displacement is measured upon the addition of competitor compounds. nih.govacs.org Studies have determined the binding constants (Ki values) of various compounds with FABP5 using this method. nih.govacs.orgnih.govresearchgate.netplos.org For example, the Ki value of STK-0 with FABP5 was determined to be 5.53 ± 0.89 μM, which was compared to the activity of SBFI-26 (0.86 ± 0.18 μM). nih.govacs.org Competitive binding has been observed for various lipids, including 5-oxoeicosatetraenoic acid (5OE), hydroxy stearic acid (HSA), palmitic acid (PA), and stearic acid (SA), with varying affinities. plos.org

In Vitro Cellular Assays and Phenotypic Screening

In vitro cellular assays and phenotypic screening are essential for evaluating the biological effects of FABP5 modulation and identifying compounds with desired cellular activities. These assays cover a range of cellular processes relevant to FABP5 function.

Phenotypic screening of libraries of covalent compounds has been employed to identify those with selective sensitivity in cancer cells, leading to the identification of compounds like AUR104 (this compound) with desirable properties. aacrjournals.orgresearchgate.net These screenings aim to find compounds that affect cellular phenotypes associated with FABP5 activity.

Cell Proliferation, Migration, Invasion, and Colony Formation Assays

FABP5 has been implicated in regulating cell proliferation, migration, invasion, and colony formation in various cell types, particularly cancer cells. In vitro assays are used to measure the impact of FABP5 modulation on these processes.

Cell proliferation assays, such as CCK-8 and EdU assays, have shown that modulating FABP5 expression affects cell growth. For instance, FABP5 overexpression has been shown to increase proliferation and colony formation in some cancer cells, while FABP5 knockdown or inhibition can significantly inhibit proliferation. thno.orgnih.govnih.govtandfonline.comspandidos-publications.comfrontiersin.orgspandidos-publications.commdpi.com Colony formation assays assess the ability of single cells to grow into colonies, providing a measure of long-term proliferation and survival. thno.orgnih.govnih.govspandidos-publications.commdpi.com Transwell assays are widely used to evaluate cell migration and invasion abilities. Studies have demonstrated that FABP5 overexpression can increase the invasion ability of cancer cells, while its knockdown can significantly decrease it. thno.orgnih.govnih.govtandfonline.comspandidos-publications.comspandidos-publications.commdpi.comnih.gov Wound healing assays are also used to measure cell migration. nih.gov

Here is a summary of findings from various cell-based assays:

| Assay Type | FABP5 Modulation | Observed Effect | Cell Type Examples | Source |

| Cell Proliferation | Overexpression | Increased proliferation | Cervical cancer cells | thno.org |

| Knockdown/SiRNA | Inhibited proliferation | Colorectal cancer, Gastric cancer, HCC, Prostate cancer | nih.govtandfonline.comspandidos-publications.comspandidos-publications.commdpi.comnih.gov | |

| Colony Formation | Overexpression | Increased colony formation | Cervical cancer cells | thno.org |

| Knockdown/SiRNA | Decreased colony formation | Colorectal cancer, Gastric cancer, HCC, Prostate cancer | nih.govnih.govspandidos-publications.comspandidos-publications.commdpi.com | |

| Cell Migration | Knockdown/SiRNA | Decreased migration | Colorectal cancer, Gastric cancer, HCC | nih.govnih.govtandfonline.comspandidos-publications.commdpi.com |

| Cell Invasion | Overexpression | Increased invasion | Cervical cancer cells | thno.org |

| Knockdown/SiRNA | Decreased invasion | Colorectal cancer, Gastric cancer, HCC | nih.govnih.govtandfonline.comspandidos-publications.comspandidos-publications.commdpi.comnih.gov |

Apoptosis and Cell Cycle Analysis

Apoptosis (programmed cell death) and cell cycle progression are critical processes influenced by FABP5 in various cellular contexts, particularly in the context of cancer. Flow cytometry is a common technique used for these analyses.

Flow cytometry is utilized to analyze cell cycle distribution and the rate of apoptosis. tandfonline.comspandidos-publications.comnih.govoncotarget.com Studies have shown that FABP5 modulation can impact these processes. For instance, FABP5 knockdown has been reported to induce cell cycle arrest, often in the G0/G1 or G2/M phases, and promote apoptosis in various cancer cell lines. tandfonline.comspandidos-publications.comfrontiersin.orgnih.govoncotarget.com TUNEL staining is another method used to detect apoptosis. spandidos-publications.comnih.gov

Here is a summary of findings related to apoptosis and cell cycle:

| Assay Type | FABP5 Modulation | Observed Effect | Cell Type Examples | Source |

| Cell Cycle Analysis | Knockdown/SiRNA | G0/G1 or G2/M phase arrest | Gastric cancer, Prostate cancer, HCC | tandfonline.comspandidos-publications.comfrontiersin.orgnih.govoncotarget.com |

| Apoptosis | Knockdown/SiRNA | Increased apoptosis | Gastric cancer, Prostate cancer, HCC | tandfonline.comspandidos-publications.comfrontiersin.orgnih.govoncotarget.com |

Macrophage Polarization and Cytokine Secretion Profiling

FABP5 is highly expressed in macrophages and plays a role in their function and polarization, which is critical in inflammatory responses and the tumor microenvironment. Studies investigate the effect of FABP5 on macrophage polarization and the secretion of cytokines.

FABP5 is thought to modulate inflammation in macrophages through mechanisms including the regulation of lipid metabolism and nuclear receptor signaling. nih.gov FABP5 deletion or inhibition has been implicated in driving macrophages towards an anti-inflammatory phenotype. nih.govresearchgate.netresearchgate.net Studies using FABP5 knockout macrophages have revealed altered expression of proteins and phosphoproteins related to inflammation and cytokine production. nih.govresearchgate.net The absence of FABP5 in bone marrow-derived macrophages (BMDMs) has been shown to elevate the expression of anti-inflammatory markers after M2 polarization. nih.govresearchgate.net FABP5 deletion can decrease pro-inflammatory cytokines in stimulated macrophages and enhance M2 polarization. nih.gov FABP5 inhibition has also been shown to repress the expression of inhibitory molecules in tumor-associated macrophages (TAMs) and modulate immunomodulatory cytokines. bmj.com C1q+ TAMs, which express high levels of FABP5, have been shown to secrete higher levels of immunosuppressive cytokines like IL-10 and TGF-β. bmj.com Saturated fatty acids have been shown to induce IL-1β secretion in activated macrophages, a process where FABP5 plays a critical role. biorxiv.org

Metabolic Flux Analysis (e.g., Mitochondrial Respiration, Fatty Acid Uptake)

FABP5's primary role involves fatty acid transport and metabolism, making metabolic flux analysis a key methodology to understand its cellular functions. These analyses often focus on mitochondrial respiration and fatty acid uptake.

Metabolic flux analysis, including the measurement of oxygen consumption rates (OCR) and extracellular acidification rates (ECAR), is used to assess cellular energy metabolism, including mitochondrial respiration and glycolysis. biorxiv.orgmdpi.com These techniques can reveal how FABP5 modulation affects metabolic pathways. FABP5 is crucial for facilitating the uptake of exogenous fatty acids and their trafficking to cellular compartments, including mitochondria. mdpi.commpg.denih.gov FABP5 expression in T cells regulates lipid metabolism and function, promoting mitochondrial fatty acid oxidation (FAO). mdpi.com Inhibiting FABP5 expression can impair exogenous fatty acid uptake and mitochondrial oxidative metabolism. nih.gov FABP5 inhibition has been shown to negatively impact mitochondrial respiration in some cell types. elifesciences.orgbiorxiv.org FABP5 deficiency can lead to decreased OXPHOS and impaired lipid metabolism in regulatory T cells. nih.gov Pharmacological inhibition of FABP4, FABP5, and PPARγ has been shown to ameliorate reduced maximum respiration in certain cancer cell lines. mdpi.com Lipid uptake assays using fluorescent fatty acids are also employed to directly measure the effect of FABP5 modulation or inhibition on cellular fatty acid uptake. nih.gov

Here is a summary of findings related to metabolic flux and fatty acid uptake:

| Assay Type | FABP5 Modulation | Observed Effect | Cell Type Examples | Source |

| Mitochondrial Respiration (OCR) | Inhibition | Negatively impacted mitochondrial respiration | Multiple myeloma cells | elifesciences.orgbiorxiv.org |

| Inhibition | Ameliorated reduced maximum respiration | Ovarian carcinoma cells | mdpi.com | |

| Fatty Acid Uptake | Upregulation | Enhanced lipid uptake and intracellular transport | CD137 CART cells | nih.gov |

| Inhibition | Impaired exogenous fatty acid uptake | CD137 CART cells, CD8+ TRM cells, PC-3 cells | nih.govnih.gov | |

| Deficiency | Impaired exogenous free fatty acid uptake and reduced long-term survival | CD8+ TRM cells | nih.gov | |

| Lipid Metabolism | Deficiency | Perturbed lipid metabolism, decreased fatty acid elongation/desaturation genes | Regulatory T cells | nih.gov |

| Inhibition | Impaired lipid metabolism | Regulatory T cells | nih.gov |

Cell Differentiation Assays

Cell differentiation assays are crucial for understanding the role of FABP5 in cellular development and specialization. FABP5 has been reported to influence cell differentiation in various contexts, including keratinocytes and T cells assaygenie.comfrontiersin.org. Studies have shown that FABP5 is involved in regulating developmental gene expression programs, potentially by interacting with lipid messengers like retinoic acid (RA) and activating PPARδ frontiersin.org. In keratinocytes, silencing or overexpressing FABP5 significantly impacts differentiation, suggesting a link between FABP5, lipid metabolism, and this process frontiersin.org. Furthermore, FABP5 in CD4+ T cells has been shown to promote Th17-cell differentiation while counteracting the development of regulatory T cells (Tregs), highlighting its role in immune cell differentiation frontiersin.org. Research using FABP5 knockdown or knockout cells has demonstrated sensitivity to ATRA (All-trans retinoic acid), leading to terminal differentiation in acute myeloid leukemia cells, as observed by the upregulation of monocyte and granulocyte lineage markers ashpublications.org.

In Vivo Pre-clinical Model Systems

In vivo pre-clinical models are essential for evaluating the systemic effects of FABP5 modulation and the efficacy of inhibitors like this compound in a living organism. These models provide insights into the complex interactions between FABP5 and various physiological and pathological processes.

Genetically Engineered Mouse (GEM) models, such as those with FABP5 knockout or overexpression, are utilized to study the impact of altered FABP5 expression on disease development and progression jax.orgaacrjournals.orgmdpi.com. For instance, FABP5-deficient mice have been used to investigate its role in conditions like experimental autoimmune encephalomyelitis (EAE), where FABP5 deficiency protected mice by favoring Treg differentiation mdpi.com. GEM models based on somatic gene transfer into target tissue have also been developed to model human cancers, such as prostate cancer driven by the loss of PTEN and p53, where FABP5 becomes highly expressed in advanced metastatic disease mdpi.com.

Xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, are widely used to assess the in vivo effects of FABP5 inhibition on tumor growth and metastasis ijbs.comthno.orgspandidos-publications.comnih.govaacrjournals.org. Studies have established subcutaneous xenograft models to evaluate the tumorigenic capacity of FABP5, showing that FABP5 overexpression increased, while FABP5 knockdown decreased tumor growth in cervical cancer models thno.org. Similarly, in colorectal cancer xenograft models, implanting cells with FABP5 overexpression or knockdown vectors demonstrated that FABP5 significantly impacted tumor weight and volume ijbs.comnih.gov. Xenograft models have also been used to test the efficacy of FABP5 inhibitors like SBFI-103 in reducing tumor cell growth in vivo in prostate cancer models mdpi.com.

Disease-specific animal models are employed to investigate the role of FABP5 and the therapeutic potential of its inhibitors in particular conditions.

Pain Models: this compound has shown potent antinociceptive effects in pain models, such as the complete Freund's adjuvant (CFA) model in male wild-type C57BL/6 mice medchemexpress.com. FABP5 inhibitors are being researched as potential treatments for atypical pain syndromes like hyperalgesia and allodynia wikipedia.org.

Cancer Models: Beyond general xenograft models, specific cancer models are used. For example, the MMTV-Erbb2 transgenic mouse model of breast cancer has been utilized to examine the effect of FABP5 expression on mammary tumor development aacrjournals.org. FABP5 knockout mice have also been used in studies related to obesity-associated cancer risk, investigating the role of FABP5 in regulating T cell lipid metabolism mdpi.com.

Inflammation and Autoimmune Disease Models: FABP5's role in inflammatory conditions is studied in models like the imiquimod (B1671794) (IMQ) mouse model of psoriasis, where FABP5 inhibition or genetic knockdown can prevent psoriatic inflammation artelobio.com. The experimental autoimmune encephalomyelitis (EAE) mouse model is used to study multiple sclerosis, and FABP5/FABP7 inhibitors have shown potential therapeutic effects by reducing myelin loss and clinical symptoms nih.govnih.gov. FABP5-deficient mice have also been challenged with Listeria monocytogenes to investigate its role in infectious diseases and the immune response karger.com.

Obesity Models: Mice homozygous for disruptions in the Fabp5 gene have shown resistance to diet-induced obesity, displaying decreased adipose tissue and improved glucose tolerance and insulin (B600854) sensitivity, indicating a role for FABP5 in metabolic diseases jax.org.

In xenograft models, FABP5 overexpression generally leads to increased tumor size and weight, while FABP5 knockdown or inhibition reduces these parameters ijbs.comthno.orgspandidos-publications.comnih.gov. For instance, in clear cell renal cell carcinoma xenograft models, FABP5 overexpression promoted tumor growth spandidos-publications.com. In cervical cancer, FABP5 overexpression increased tumor growth, while knockdown decreased it thno.org. Similarly, in colorectal cancer xenografts, FABP5 overexpression accelerated tumor growth, while knockdown slowed it down ijbs.comnih.gov.

FABP5 has also been strongly linked to metastasis. Studies in various cancer models, including cervical cancer and prostate cancer, have demonstrated that FABP5 promotes metastatic potential thno.orglongdom.orgoncotarget.com. In prostate cancer mouse models, knockdown or inhibition of FABP5 resulted in significant reductions in both primary tumor size and the rate of metastasis longdom.org. In triple-negative breast cancer, decreased tumor growth and lung metastasis were observed in FABP5-/- mice orthotopically injected with murine breast cancer cells oncotarget.com. FABP5 overexpression has been associated with increased risk of vascular invasion and lymph node metastasis in digestive system malignancies nih.gov.

Interactive Table 1: Impact of FABP5 Modulation on Tumor Characteristics in In Vivo Models

| Cancer Type | Model Type | FABP5 Modulation | Effect on Tumor Growth | Effect on Metastasis | Effect on Survival | Source |

| Cervical Cancer | Xenograft | Overexpression | Increased | Promoted | Not specified | thno.org |

| Cervical Cancer | Xenograft | Knockdown | Decreased | Not specified | Not specified | thno.org |

| Colorectal Cancer | Xenograft | Overexpression | Accelerated | Not specified | Not specified | ijbs.comnih.gov |

| Colorectal Cancer | Xenograft | Knockdown | Suppressed | Not specified | Not specified | ijbs.comnih.gov |

| Prostate Cancer | Mouse Models | Knockdown/Inhibition | Reduced | Reduced | Not specified | longdom.org |

| Triple-Negative Breast Cancer | FABP5-/- Mice | Knockout | Decreased | Decreased Lung Met. | Not specified | oncotarget.com |

| Clear Cell Renal Carcinoma | Xenograft | Overexpression | Promoted | Not specified | Poor survival correlation in patients | spandidos-publications.com |

| Multiple Myeloma | Mouse Models | Inhibition | Decreased burden | Not specified | Increased survival | biorxiv.org |

| Digestive System Malignancies | Patient Data | Overexpression | Larger size correlation | Increased risk | Poorer overall survival | nih.gov |

Disease-Specific Animal Models (e.g., Colitis, Pain, Cancer, Obesity Models)

Omics-based Approaches for Pathway Analysis

Omics-based approaches, including transcriptomics, proteomics, and lipidomics, are powerful tools used to gain a comprehensive understanding of the molecular pathways influenced by FABP5 and this compound. These techniques help identify global changes in gene expression, protein levels, and lipid profiles, providing insights into the mechanisms underlying FABP5's biological functions and the effects of its inhibition.

Studies have employed RNA sequencing (RNA-Seq) and proteomic analysis to investigate the transcriptional and protein changes induced by FABP inhibition in multiple myeloma cells biorxiv.orgnih.gov. These analyses have revealed that FABP inhibitors can induce gene and protein expression changes affecting a range of cellular processes and pathways linked to survival, including cell metabolism, cell signaling, cell stress, and epigenetic signatures biorxiv.org. For example, proteomic analysis in multiple myeloma cells treated with FABP inhibitors revealed a unique protein signature and predicted MYC as a significantly inhibited upstream regulator biorxiv.org.

Lipidomic analyses have also been performed in conjunction with transcriptomics to explore how FABP5 regulates cellular processes like autophagy through effects on lipid metabolism ijbs.com.

Proteomic analysis specifically focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. This approach is vital for understanding the functional consequences of FABP5 modulation at the protein level.